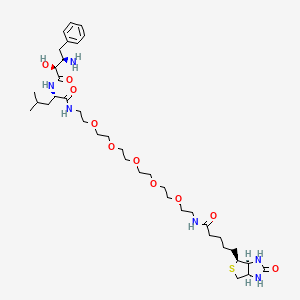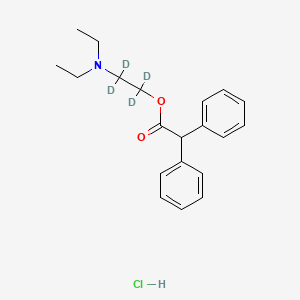
Adiphenine-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adiphenine-d4 (hydrochloride) is a deuterated form of adiphenine hydrochloride, a compound known for its muscle relaxant and antispasmodic properties. It is primarily used in scientific research as a stable isotope-labeled compound, which aids in various analytical and bioanalytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adiphenine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the adiphenine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often starts with the preparation of deuterated precursors, followed by their incorporation into the adiphenine structure through esterification or amidation reactions .
Industrial Production Methods
Industrial production of Adiphenine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Adiphenine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted adiphenine derivatives .
Scientific Research Applications
Adiphenine-d4 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of adiphenine.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of adiphenine.
Mechanism of Action
Adiphenine-d4 (hydrochloride) exerts its effects by inhibiting the nicotinic acetylcholine receptors (nAChRs). This inhibition reduces the frequency of acetylcholine-induced single-channel currents, leading to muscle relaxation and antispasmodic effects. The compound also affects the tone of various smooth muscles, including those in the gastrointestinal tract, bile duct, bronchi, and bladder .
Comparison with Similar Compounds
Adiphenine-d4 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
Adiphenine hydrochloride: The non-deuterated form, used for similar applications but lacks the isotopic labeling.
Diphenhydramine hydrochloride: Another antispasmodic agent with similar pharmacological properties but different chemical structure.
Atropine sulfate: A well-known anticholinergic agent used for similar therapeutic purposes.
Properties
Molecular Formula |
C20H26ClNO2 |
|---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H/i15D2,16D2; |
InChI Key |
LKPINBXAWIMZCG-JWIOGAFXSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)N(CC)CC.Cl |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


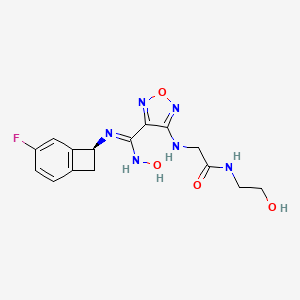

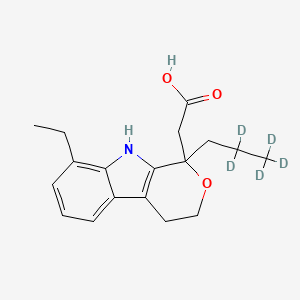
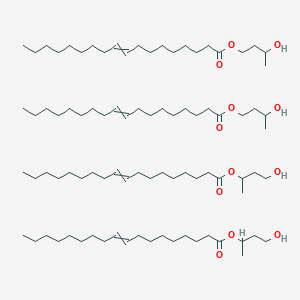
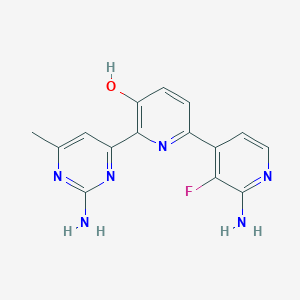
![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
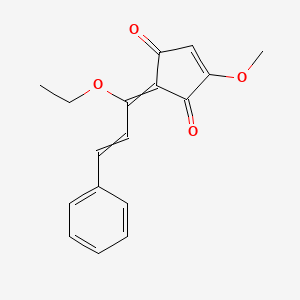
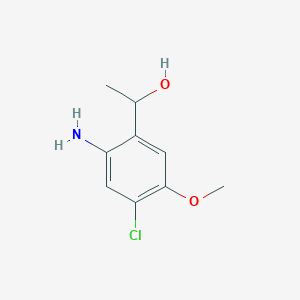
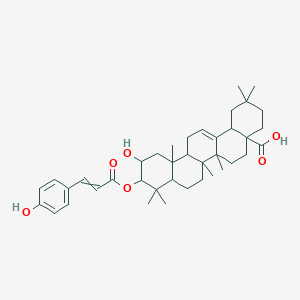
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19-trihydroxy-12-[(2R)-1-(4-hydroxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12429999.png)
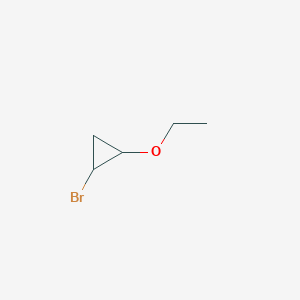
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)
